(S)-imazamox
Description
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |
InChI Key |
NUPJIGQFXCQJBK-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Detailed Multi-Step Synthesis (Based on Patent RU2707043C1)
A representative and industrially relevant method for producing imazamox (including the (S)-enantiomer) is described in patent RU2707043C1. The process involves:
- Starting Material: 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester.
- Amidation: Reaction with (±)-2-amino-2,3-dimethylbutyramide in anhydrous toluene or xylene under inert atmosphere, using sodium or potassium tert-butylate as a base catalyst.
- Azeotropic Distillation: Removal of moisture from the reaction mixture to drive the amidation to completion.
- Cyclization: Intramolecular cyclization under alkaline conditions to form the imidazolinone ring.
- Salt Formation: Conversion of the product into its sodium salt by addition of water.
- Purification: Treatment with activated carbon (6-12% w/w relative to starting ester) to remove impurities.
- Acidification: Acidification of the sodium salt solution with concentrated sulfuric acid to pH ~3 to precipitate imazamox.
- Isolation: Filtration, washing, and drying of the imazamox powder.
Yields: The process achieves yields up to 83.6% of imazamox powder with high purity.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amidation | (±)-2-amino-2,3-dimethylbutyramide, sodium tert-butylate, toluene, inert atmosphere | Formation of amide intermediate | Moisture removal critical |
| Cyclization | Alkaline conditions | Ring closure to imidazolinone | Controlled temperature and pH |
| Salt formation | Water | Formation of sodium salt | Two-phase separation |
| Purification | Activated carbon (6-12%) | Removal of impurities | Stirring 1-2 hours |
| Acidification | Concentrated sulfuric acid, pH ~3 | Precipitation of product | Extraction with methylene chloride optional |
| Isolation | Filtration, washing, drying | Product recovery | Yield up to 83.6% |
Chiral Resolution and Enantiomeric Purity
While the above method produces racemic imazamox, the (S)-enantiomer can be obtained by:
- Chiral resolution of racemic mixtures using selective crystallization or chromatographic techniques.
- Asymmetric synthesis employing chiral catalysts or starting materials to directly synthesize this compound.
No explicit asymmetric synthesis method is detailed in the patent literature, but chiral resolution remains the common industrial approach.
Polymorphic Forms and Their Impact on Preparation
Polymorphism affects the physical properties and stability of this compound. Research by the University of Bologna and BASF has identified multiple polymorphs (Forms I to IV) of imazamox with distinct crystallographic and thermal properties.
Crystallization Conditions Affecting Polymorph Formation
- Solvent choice: Crystallization from solvents such as acetonitrile, acetone, ethanol, and various ethers typically yields Form I.
- Temperature: Room temperature crystallization favors Form I, while fast evaporation at 50 °C can yield Form III.
- Additives: Addition of inorganic salts like LiCl or CaCl2 can induce formation of Form IV.
Thermal Behavior
- Melting point of racemic imazamox is around 167 °C.
- No phase transitions observed before melting, indicating polymorph stability under normal conditions.
Implications for Preparation
Control of crystallization parameters is essential for obtaining the desired polymorph with optimal stability and bioavailability. This is critical during the isolation and purification stages.
| Polymorph | Solvent(s) for Crystallization | Temperature Conditions | Notes |
|---|---|---|---|
| Form I | Acetonitrile, acetone, ethanol, ethers, toluene | Room temperature | Most stable and common form |
| Form III | Acetonitrile, 1-butanol, nitromethane | Fast evaporation at 50 °C | Less stable, microcrystalline |
| Form IV | Aqueous solutions with LiCl or CaCl2 | Room temperature | Ionic co-crystal formation |
Research Findings on Preparation Challenges and Optimization
- Moisture control is critical during amidation to prevent side reactions and ensure high yield.
- Use of activated carbon purification improves product purity by removing colored and organic impurities.
- The process requires handling of controlled substances such as acetic anhydride in some variants, complicating industrial scale-up.
- The multistep nature of the synthesis demands careful optimization of reaction times, temperatures, and pH to maximize yield and purity.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Amidation with tert-butylate | Reaction of pyridine ester with amino amide in toluene/xylene | High conversion, scalable | Requires dry conditions, inert atmosphere |
| Cyclization | Intramolecular ring formation under alkaline conditions | Efficient ring closure | Requires precise pH control |
| Salt formation & acidification | Conversion to sodium salt then acid precipitation | Facilitates purification | Multiple steps, solvent handling |
| Purification | Activated carbon treatment | Removes impurities, improves quality | Additional processing time |
| Polymorph control | Crystallization conditions manipulation | Tailors product properties | Requires strict process control |
| Chiral resolution | Separation of (S)-enantiomer from racemate | Obtains desired enantiomer | Additional cost and complexity |
Chemical Reactions Analysis
Photolysis and pH-Dependent Reactivity
Imazamox undergoes UV-induced photolysis, with reaction rates influenced by pH and irradiation wavelength. Key findings include:
-
Quantum Yield Trends : The quantum yields of imazamox increase with pH, particularly for the anionic species (pKa = 3.3), which exhibits higher reactivity . At 310 nm, the anionic form (pH > 5.2) degrades faster than neutral or cationic forms .
-
Wavelength Effects : Irradiation at 253.7 nm (higher energy) accelerates photolysis compared to 310 nm. For example, at pH 7.02, the half-life of (S)-imazamox is 4.3 min at 310 nm vs. 1.8 min at 253.7 nm .
Table 1: Photolysis Rate Constants (k) at Different Wavelengths and pH
| pH | Wavelength (nm) | k (min⁻¹) | Half-life (min) |
|---|---|---|---|
| 3.29 | 253.7 | 0.28 | 2.5 |
| 7.02 | 253.7 | 0.39 | 1.8 |
| 7.02 | 310 | 0.16 | 4.3 |
Hydrolysis and Protonation States
Imazamox has three protonation states (cationic, neutral, anionic), with hydrolysis rates dependent on pH:
-
Neutral Form Dominance : The neutral species (pH 3.3–5.2) is the primary form in most agricultural soils, with pseudo-first-order hydrolysis kinetics .
-
pH-Dependent Degradation : Hydrolysis accelerates under alkaline conditions, with rate constants increasing from 0.04 min⁻¹ at pH 8.0 to 0.12 min⁻¹ at pH 9.4 .
Table 2: Hydrolysis Rate Constants (k) vs. pH
| pH | k (min⁻¹) | Half-life (min) |
|---|---|---|
| 8.0 | 0.04 | 17.3 |
| 9.1 | 0.08 | 8.7 |
| 9.4 | 0.12 | 5.8 |
Metabolic Pathways
In biological systems, this compound undergoes metabolic transformations, including:
-
Hydroxylation : A major pathway involves hydroxylation of the imidazole ring, producing a hydroxylated metabolite (m/z 292.1295) .
-
Glucoside Conjugation : Resistant wheat cultivars generate glucoside derivatives, reducing herbicidal activity .
-
O-Demethylation : Metabolites such as O-demethyl-imazamox (CL 263,284) are formed via oxidative cleavage of the methoxymethyl group .
Table 3: Metabolites and Their Relative Abundance
| Metabolite | Retention Time (min) | % of Total Radioactivity |
|---|---|---|
| Parent | 19.06 | 90–97% |
| Hydroxylated | 16.83 | 2–5% |
| Glucoside | 16.02 | 1–3% |
Environmental Degradation
Soil degradation of this compound is enantioselective and pH-dependent:
-
Enantiomer-Specific Half-Lives : In neutral soils (pH 6.8–7.4), (+)-imazamox degrades faster than this compound, with half-lives of 2–10 days vs. 5–15 days .
-
pH Modulation : Strongly acidic soils (pH < 5.5) reverse enantioselectivity, favoring this compound degradation .
-
Metabolite Persistence : The primary metabolite, O-demethyl-imazamox, persists longer in clay-rich soils (half-life: 30–120 days) .
Table 4: Soil Half-Lives of this compound vs. pH
| Soil pH | Half-life (days) |
|---|---|
| 4.5 | 15 |
| 6.8 | 10 |
| 8.2 | 5 |
Toxicity and Bioactivity
Imazamox formulations induce hepatic and pancreatic toxicity in rats, with dose-dependent increases in serum glucose and calcium levels . Caspase-3 activation in liver tissue suggests apoptosis as a primary mechanism .
Scientific Research Applications
Agricultural Applications
Weed Management
(S)-imazamox is widely utilized in the control of various weed species in crops such as soybeans, canola, and rice. Its mechanism involves inhibiting the ALS enzyme, crucial for amino acid synthesis in plants. This inhibition leads to plant death, making it effective against both annual and perennial weeds.
Efficacy Against Resistant Biotypes
Recent studies have highlighted the emergence of resistant biotypes of certain weed species. For instance, a study demonstrated that the resistant biotype required significantly higher doses of this compound to achieve the same level of efficacy as the susceptible biotype. Specifically, the effective dose (ED50) for the resistant biotype was 1250.2 g ai ha, compared to just 7.4 g ai ha for the susceptible biotype .
| Biotype | ED50 (g ai ha) | Resistance Factor |
|---|---|---|
| Susceptible | 7.4 | 1 |
| Resistant | 1250.2 | 168 |
Environmental Applications
Aquatic Vegetation Control
This compound has been employed in managing invasive aquatic plants like southern cattail (Typha spp.). Aerial applications have shown effectiveness in controlling these species while minimizing impacts on non-target vegetation .
Case Study: Eutrophic Marshes
In a case study conducted in eutrophic marshes, this compound was aerially applied to control southern cattail populations. The results indicated a significant reduction in cattail biomass while maintaining biodiversity among non-target species .
Toxicological Research
Impact on Non-Target Organisms
Research has also focused on the potential toxic effects of this compound on non-target organisms, including mammals. A study assessed its acute toxicity in Sprague-Dawley rats and found that even low doses caused significant hepatic and pancreatic changes, indicating potential risks associated with its use .
| Dosage (mg/kg bw) | Effects Observed |
|---|---|
| 12 | Minor necrotic changes |
| 24 | Significant cytotoxicity observed |
| 36 | Severe degenerative changes in liver cells |
Metabolism and Elimination Studies
Studies on the metabolism of this compound have shown that it is primarily eliminated through urine and feces within six hours post-administration . Understanding its metabolic pathways is crucial for assessing environmental persistence and potential bioaccumulation.
Regulatory Insights
This compound is subject to various regulatory assessments due to its widespread use in agriculture. The European Food Safety Authority has evaluated its risk profile, concluding that it poses moderate risks to human health and the environment when used according to guidelines .
Mechanism of Action
(S)-Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting AHAS, this compound disrupts protein synthesis, leading to the death of susceptible weeds.
Comparison with Similar Compounds
Imazamox vs. Other ALS Inhibitors
- Imazethapyr: In alfalfa, imazamox (applied at the two-trifoliate stage) provided weed control comparable to imazethapyr, though both caused minor crop injury. The addition of 2,4-DB improved safety for both herbicides .
- Imazapyr : In aquatic weeds, imazamox (EC₇₀ = 65–533 g/ha) showed species-dependent efficacy similar to imazapyr but lower than glyphosate against giant salvinia. For example, imazamox reduced dry weight by >79% in waterhyacinth at 560 g/ha, matching imazapyr’s performance .
- Pyroxsulam: A sulfonylaminocarbonyltriazolinone herbicide, pyroxsulam resistance in Bromus tectorum is linked to the same Ser653Asn ALS mutation that confers imazamox resistance, suggesting cross-resistance patterns .
Non-ALS Inhibitors
- Glyphosate : While glyphosate targets EPSPS in the shikimate pathway, synergistic effects with imazamox were observed in Amaranthus palmeri. However, glyphosate-resistant populations showed reduced shikimate accumulation when imazamox was co-applied, indicating metabolic interference .
Resistance Mechanisms
Target-Site Mutations
- Ser653Asn Mutation: This ALS mutation is the most common mechanism, conferring >100-fold resistance to imazamox in Euphorbia heterophylla (RI = 169) and Bromus tectorum. It also causes cross-resistance to other imidazolinones (e.g., imazapyr) and sulfonylureas .
- Other Mutations : In Amaranthus hybridus, ALS mutations led to 46-fold resistance (GR₅₀ = 403 g/ha vs. 8.2 µM in susceptible plants), with similar resistance levels to glyphosate (126-fold) due to concurrent EPSPS mutations .
Metabolic Resistance
- Enhanced Metabolism : Clearfield® wheat cultivars metabolize imazamox into two polar metabolites, reducing phytotoxicity. However, cytochrome P450 inhibitors (e.g., malathion) blocked detoxification in Papaver spp., confirming metabolic contributions in some species .
- Root Exudation: Resistant E.
Cross-Resistance and Stacked Traits
- Multiple Herbicide Resistance: Soft wheat lines (Rados, Helter) with stacked traits showed 15–20-fold resistance to imazamox (via Ser653Asn) and 18-fold resistance to glufosinate (via phosphinothricin acetyltransferase activity). Sequential herbicide application reduced efficacy by up to 50% .
- Shattercane : Populations exhibited 4.1–6.0-fold resistance to imazamox, though the mechanism remains uncharacterized .
Data Tables
Table 1. Resistance Indices (RI) of Imazamox in Key Species
Table 2. Efficacy Comparison in Aquatic Weeds (EC₇₀ Values)
| Weed Species | Imazamox (g/ha) | Glyphosate (g/ha) | Imazapyr (g/ha) |
|---|---|---|---|
| Alligatorweed | 65 | 65 | 65 |
| Parrotfeather | 115 | 115 | 116 |
| Waterhyacinth | 372 | 372 | 372 |
| Giant Salvinia | >560 | 2240 | >560 |
Q & A
Basic: What experimental designs are recommended for assessing (S)-imazamox efficacy in field studies?
Answer:
Field experiments should employ randomized complete block designs (RCBD) with factorial arrangements to evaluate variables like application timing (fall vs. spring) and dose-response relationships (e.g., 0–54 g ai/ha). Replicate treatments across blocks to minimize spatial variability . For chronic phytotoxicity studies, include untreated controls and multiple dose tiers (e.g., 5–20 g ai/ha) to model dose-dependent effects on non-target crops like maize . Use ANOVA followed by Fisher’s LSD test for mean separation and nonlinear mixed models to detect synergistic/antagonistic interactions .
Basic: What analytical methods are validated for quantifying this compound in environmental and plant matrices?
Answer:
Chromatographic techniques (e.g., HPLC, LC-MS/MS) are standard for detecting this compound in soil, water, and plant tissues. Validate methods using certified reference standards (e.g., PESTANAL®) with recovery rates ≥80% . For environmental samples, consider pH and oxygen dependencies in degradation kinetics, as these factors influence persistence in aquatic systems .
Advanced: How can researchers resolve contradictions in reported this compound efficacy across studies?
Answer:
Contradictions often arise from variable experimental conditions (e.g., soil type, weed growth stage). Apply Colby’s method to differentiate synergistic vs. antagonistic interactions in combined treatments (e.g., herbicides + biocontrol agents) . Conduct sensitivity analyses using mixed-effects models to quantify environmental covariates (e.g., soil permeability, irrigation practices) that alter herbicide mobility and bioavailability .
Advanced: What molecular mechanisms underlie herbicide tolerance to this compound in non-target crops?
Answer:
Tolerance often involves mutations in the ALS (acetolactate synthase) gene, which reduce herbicide binding affinity. Screen mutant genotypes (e.g., ethyl methanesulfonate-induced lentil mutants) for ALS activity and cross-resistance to other Group 2 herbicides . Combine dose-response assays with RNA sequencing to identify upregulated detoxification pathways (e.g., cytochrome P450 monooxygenases) .
Basic: What statistical approaches are suitable for analyzing this compound dose-response data?
Answer:
Fit nonlinear regression models (e.g., log-logistic) to estimate parameters like ED50. Use ANOVA to compare treatment means and assess variance homogeneity. For time-series data (e.g., degradation kinetics), apply mixed-effects models with random slopes/intercepts to account for temporal autocorrelation .
Advanced: How does this compound interact with agricultural adjuvants or fertilizers?
Answer:
Fertilizers altering soil pH or oxygen levels can enhance this compound persistence. Design split-plot experiments to test interactions with urea or ammonium nitrate. Monitor percolation fluxes and degradation products (e.g., via LC-QTOF-MS) in porewater . For tank mixes, evaluate phytotoxicity using response surface methodology (RSM) to optimize herbicide-surfactant ratios .
Basic: How to formulate a research question for studying this compound environmental fate?
Answer:
Use the PICOT framework :
- Population : Rice paddies in anaerobic conditions .
- Intervention : this compound application at 10 g ai/ha.
- Comparison : Untreated fields or alternative herbicides.
- Outcome : Herbicide half-life in soil/water.
- Time : 0–120 days post-application.
Ensure feasibility by aligning with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced: What methodologies detect this compound resistance in weed populations?
Answer:
Combine whole-plant bioassays with molecular sequencing. For bioassays, apply discriminatory doses (e.g., 2× field rate) and measure survival rates. Amplify ALS gene regions via PCR and screen for point mutations (e.g., Pro197→Ser) using Sanger sequencing . Cross-validate with enzyme inhibition assays to confirm reduced ALS sensitivity .
Basic: How to optimize sampling protocols for this compound residue analysis in water?
Answer:
Collect irrigation tailwater and groundwater samples at 0–30 cm and 30–60 cm depths, respectively. Stabilize samples with 0.1% formic acid to prevent degradation. Use solid-phase extraction (SPE) with C18 cartridges for preconcentration, followed by LC-MS/MS quantification. Report limits of detection (LOD) ≤0.1 µg/L .
Advanced: What experimental strategies quantify this compound’s impact on non-target plant physiology?
Answer:
Measure photosynthetic parameters (e.g., chlorophyll fluorescence, Fv/Fm) in maize or legumes exposed to sublethal doses. Pair with metabolomic profiling (GC-MS) to identify stress biomarkers (e.g., proline, malondialdehyde). Use mixed-model ANOVA to differentiate treatment effects from environmental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
